Hatomarubigin C is produced by certain strains of Streptomyces, which are well-known for their ability to synthesize a wide variety of bioactive secondary metabolites. The biosynthetic pathway for this compound involves a gene cluster that has been characterized in Streptomyces sp. 2238-SVT4, revealing that it consists of multiple open reading frames responsible for its synthesis . This positions hatomarubigin C within the broader category of angucyclines, which are characterized by their polycyclic structures and have been studied for their anti-cancer and antibiotic properties.
The synthesis of hatomarubigin C involves a complex biosynthetic pathway orchestrated by a series of genes within the hrb gene cluster. In laboratory settings, heterologous expression of this gene cluster in Streptomyces lividans has been utilized to produce various hatomarubigins, including hatomarubigin C itself .
Hatomarubigin C features a complex molecular structure typical of angucyclines. It is characterized by multiple fused rings and hydroxyl groups that contribute to its biological activity.
Hatomarubigin C participates in several chemical reactions that can modify its structure and enhance its pharmacological properties.
The mechanism of action for hatomarubigin C primarily revolves around its interaction with cellular targets, often linked to its antibiotic properties.
Understanding the physical and chemical properties of hatomarubigin C is crucial for its application in pharmaceuticals.
Hatomarubigin C holds promise in various scientific applications, particularly in drug development.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: